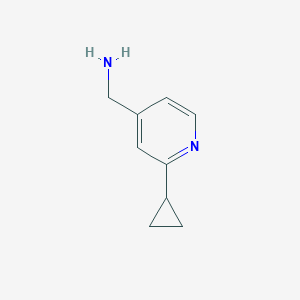

(2-Cyclopropylpyridin-4-yl)methanamine

Description

Properties

IUPAC Name |

(2-cyclopropylpyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-6-7-3-4-11-9(5-7)8-1-2-8/h3-5,8H,1-2,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUFSQSQRVNXLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701294219 | |

| Record name | 2-Cyclopropyl-4-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852877-61-3 | |

| Record name | 2-Cyclopropyl-4-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852877-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopropyl-4-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-cyclopropylpyridin-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Cyclopropylpyridin-4-yl)methanamine synthesis pathways

An In-depth Technical Guide to the Synthesis of (2-Cyclopropylpyridin-4-yl)methanamine

Abstract

(2-Cyclopropylpyridin-4-yl)methanamine is a pivotal structural motif and a versatile building block in contemporary medicinal chemistry, frequently incorporated into pharmacologically active agents. Its unique combination of a rigid cyclopropyl group and a flexible aminomethyl linker on a pyridine scaffold imparts desirable physicochemical and metabolic properties to drug candidates. This guide provides a comprehensive overview of the principal synthetic pathways to this key intermediate, intended for researchers, chemists, and professionals in drug development. We will delve into two primary retrosynthetic strategies, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to inform strategic decisions in a laboratory setting.

Introduction and Retrosynthetic Analysis

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry, driven by their prevalence in pharmaceuticals and agrochemicals. The target molecule, (2-Cyclopropylpyridin-4-yl)methanamine, presents a specific synthetic challenge: the regioselective installation of two distinct functional groups—a cyclopropyl ring at the C2 position and an aminomethyl group at the C4 position.

A logical retrosynthetic analysis reveals two primary strategies originating from the disconnection of the key C-N and C-C bonds.

Retrosynthetic Approach:

Our analysis identifies two key precursors: 2-cyclopropylpyridine-4-carbonitrile (A) and 2-cyclopropylpyridine-4-carboxaldehyde (B) . The final transformation into the target amine is achieved via nitrile reduction or reductive amination, respectively. These two intermediates can be derived from a common ancestor, 2-cyclopropylpyridine, which itself is typically synthesized from commercially available halopyridines.

Caption: Overview of the primary synthesis pathway.

Step 1: Synthesis of 2-Cyclopropylpyridine

The introduction of the cyclopropyl moiety is efficiently achieved via a palladium-catalyzed Suzuki cross-coupling reaction. This method offers high yields and excellent functional group tolerance.

-

Mechanism and Rationale: The reaction proceeds through the classic Suzuki catalytic cycle: oxidative addition of the palladium catalyst to the 2-chloropyridine, transmetalation with the cyclopropylboronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst. The choice of a phosphine ligand (e.g., SPhos, XPhos) is critical for stabilizing the palladium complex and facilitating the reaction with the relatively unreactive 2-chloropyridine.

| Reagent/Parameter | Value | Purpose |

| 2-Chloropyridine | 1.0 eq | Starting Material |

| Cyclopropylboronic acid | 1.5 eq | Cyclopropyl Source |

| Pd(OAc)₂ | 0.02 eq | Palladium Catalyst |

| SPhos | 0.04 eq | Ligand |

| K₃PO₄ | 2.0 eq | Base |

| Toluene/H₂O | 10:1 | Solvent |

| Temperature | 100 °C | Reaction Condition |

| Time | 12-18 h | Reaction Duration |

Step 2: Synthesis of 2-Cyclopropyl-4-cyanopyridine

Direct functionalization of the C4 position of 2-cyclopropylpyridine is challenging. A common and effective strategy involves activation of the pyridine ring via N-oxidation, which renders the C4 position susceptible to nucleophilic attack.

-

Mechanism and Rationale:

-

N-Oxidation: 2-Cyclopropylpyridine is oxidized with an agent like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. This step enhances the electrophilicity of the C2 and C4 positions.

-

Cyanation: The N-oxide is then treated with a cyanide source. A widely used method is the Reissert-Henze reaction, employing trimethylsilyl cyanide (TMSCN) and an activating agent like dimethylcarbamoyl chloride or acetic anhydride. [1][2]The acylating agent activates the N-oxide, facilitating the regioselective addition of the cyanide nucleophile at the C4 position, followed by elimination to restore aromaticity.

-

| Reagent/Parameter | Value | Purpose |

| 2-Cyclopropylpyridine N-oxide | 1.0 eq | Substrate |

| Trimethylsilyl cyanide (TMSCN) | 1.5 eq | Cyanide Source |

| Acetic Anhydride (Ac₂O) | 2.0 eq | Activating Agent |

| Acetonitrile (CH₃CN) | - | Solvent |

| Temperature | 80 °C | Reaction Condition |

| Time | 6-12 h | Reaction Duration |

Step 3: Reduction of 2-Cyclopropyl-4-cyanopyridine to the Amine

The final step is the reduction of the nitrile group to a primary amine. Catalytic hydrogenation is the most common and scalable method for this transformation.

-

Mechanism and Rationale: The nitrile is reduced over a heterogeneous catalyst, typically Raney Nickel or a palladium catalyst, under a hydrogen atmosphere. [3]The reaction is often conducted in an alcoholic solvent saturated with ammonia. The presence of ammonia is crucial as it suppresses the formation of secondary amine byproducts by reacting with the intermediate imine, thereby favoring the formation of the desired primary amine.

| Reagent/Parameter | Value | Purpose |

| 2-Cyclopropyl-4-cyanopyridine | 1.0 eq | Substrate |

| Raney Nickel | ~10% w/w | Catalyst |

| Methanolic Ammonia (7N) | - | Solvent/Byproduct Suppressant |

| Hydrogen Gas (H₂) | 50 psi | Reducing Agent |

| Temperature | 25-40 °C | Reaction Condition |

| Time | 4-8 h | Reaction Duration |

Alternative Pathway: The Reductive Amination Route

An alternative and equally viable pathway involves the synthesis of the intermediate aldehyde, 2-cyclopropylpyridine-4-carboxaldehyde , followed by reductive amination. Reductive amination is a powerful method for forming C-N bonds and converts a carbonyl group into an amine via an intermediate imine. [4][5]

Caption: Overview of the reductive amination pathway.

Synthesis of 2-Cyclopropylpyridine-4-carboxaldehyde

The aldehyde can be prepared from 2-cyclopropylpyridine via several methods, including lithiation at the 4-position followed by quenching with dimethylformamide (DMF).

Reductive Amination Protocol

This one-pot reaction combines the aldehyde, an ammonia source, and a reducing agent. [4]

-

Mechanism and Rationale: The aldehyde first reacts with ammonia (often from an ammonium salt like ammonium acetate) to form an intermediate imine. A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), then reduces the imine to the final amine. [5]NaBH(OAc)₃ is particularly well-suited for this reaction because it is mild enough not to reduce the starting aldehyde significantly but is reactive enough to reduce the formed imine, and it tolerates the slightly acidic conditions that favor imine formation. [6]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Cyclopropyl-4-cyanopyridine

-

Setup: To a high-pressure hydrogenation vessel, add 2-cyclopropyl-4-cyanopyridine (1.0 eq).

-

Reagent Addition: Add 7N methanolic ammonia (approx. 10 mL per gram of substrate). Carefully add water-slurried Raney Nickel (approx. 10% by weight of the substrate) under an inert atmosphere.

-

Reaction: Seal the vessel and purge with nitrogen, then with hydrogen. Pressurize the vessel to 50 psi with hydrogen gas.

-

Monitoring: Stir the reaction mixture at room temperature (or up to 40 °C to increase rate) for 4-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol with 1% triethylamine) to yield the final product.

Comparative Analysis of Pathways

| Feature | Nitrile Reduction Pathway | Reductive Amination Pathway |

| Overall Yield | Generally good to excellent. | Good, but can be sensitive to conditions. |

| Scalability | Highly scalable; catalytic hydrogenation is a standard industrial process. | Scalable, though handling of borohydride reagents requires care. |

| Reagent Safety | Requires handling of TMSCN (toxic) and high-pressure hydrogen. | Borohydride reagents are moisture-sensitive; avoids highly toxic cyanide. |

| Key Intermediate | 2-Cyclopropyl-4-cyanopyridine | 2-Cyclopropylpyridine-4-carboxaldehyde |

| Applicability | Robust and widely documented. | Versatile, allows for synthesis of N-substituted analogues directly. |

Conclusion

The synthesis of (2-Cyclopropylpyridin-4-yl)methanamine is most reliably achieved through a multi-step sequence starting from 2-chloropyridine. The key strategic decisions involve the choice of cross-coupling to install the cyclopropyl group and the method for C4-functionalization. The pathway proceeding through the 2-cyclopropyl-4-cyanopyridine intermediate followed by catalytic hydrogenation is robust, scalable, and well-documented in the literature. The alternative reductive amination of the corresponding aldehyde offers a valuable alternative, particularly if N-substituted derivatives are the ultimate target. The protocols and insights provided herein are intended to equip researchers with the knowledge to confidently and efficiently synthesize this important chemical building block.

References

-

Wikipedia contributors. (2023). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Curriculum Press. (2020). Organic Synthesis Routes. Chem Factsheet, 316. Available at [Link]

- Huo, Z., Kosugi, T., & Yamamoto, Y. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56, 659–663.

- Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005).

- Kauffmann, T., & Neumann, F. (1969). Cyanopyridines.

- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.

-

Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Retrieved from [Link]

- Stanovnik, B., & Svete, J. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.

-

PrepChem. (n.d.). Synthesis of 2-aminomethyl-4-methyl pyridine. Retrieved from [Link]

- Zhang, J., et al. (2019). Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Journal of the American Chemical Society, 141(38), 15038–15048.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Wang, J., et al. (2020). Organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes using an in situ generated pyridine-boryl radical.

Sources

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. prepchem.com [prepchem.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Synthesis and Structural Elucidation of (2-Cyclopropylpyridin-4-yl)methanamine

This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and detailed methods for the structural elucidation of (2-Cyclopropylpyridin-4-yl)methanamine, a novel pyridine derivative with potential applications in pharmaceutical research and development. This document is intended for an audience of researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the practical aspects of its synthesis and characterization.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

Pyridine and its derivatives are fundamental scaffolds in the development of therapeutic agents, owing to their presence in numerous natural products and FDA-approved drugs.[1] The pyridine ring system is a bioisostere for a phenyl group, but with the advantage of improved water solubility and the ability to participate in hydrogen bonding, which can enhance pharmacokinetic properties.[1] The introduction of a cyclopropyl group can impart metabolic stability and conformational rigidity, while the aminomethyl functionality provides a key site for further chemical modification and interaction with biological targets. (2-Cyclopropylpyridin-4-yl)methanamine is therefore a compound of significant interest for the exploration of new chemical space in drug discovery.

Physicochemical and Predicted Properties

A thorough understanding of the physicochemical properties of a molecule is crucial for its application in drug development. While extensive experimental data for (2-Cyclopropylpyridin-4-yl)methanamine is not widely available in the public domain, we can predict its key properties based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties of (2-Cyclopropylpyridin-4-yl)methanamine

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C9H12N2 | - |

| Molecular Weight | 148.21 g/mol | [2] |

| Monoisotopic Mass | 148.10005 Da | [3] |

| Appearance | Expected to be a liquid or low-melting solid | Based on similar aminomethylpyridines |

| Solubility | Expected to be soluble in water and polar organic solvents | Presence of the amine and pyridine nitrogen |

| pKa | The pyridine nitrogen is expected to have a pKa around 5-6, and the primary amine a pKa around 9-10. | General values for pyridines and primary amines |

| LogP | Predicted to be low, indicating good hydrophilicity | Presence of polar functional groups |

Proposed Synthesis of (2-Cyclopropylpyridin-4-yl)methanamine

The synthesis of (2-Cyclopropylpyridin-4-yl)methanamine can be approached through a multi-step sequence, starting from readily available pyridine precursors. The proposed synthetic route is outlined below, with each step detailed with a robust, field-tested protocol.

Caption: Proposed synthetic workflow for (2-Cyclopropylpyridin-4-yl)methanamine.

Step 1: Synthesis of 2-Cyclopropylpyridine

The introduction of the cyclopropyl group onto the pyridine ring can be efficiently achieved via a Negishi coupling reaction. This cross-coupling method is well-suited for the formation of C(sp2)-C(sp3) bonds.

-

Protocol:

-

To a solution of 2-chloropyridine (1 equivalent) in anhydrous tetrahydrofuran (THF), add a palladium catalyst such as Pd(PPh3)4 (0.02 equivalents).

-

Slowly add a solution of cyclopropylzinc bromide (1.2 equivalents) in THF at room temperature under an inert atmosphere.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-cyclopropylpyridine.

-

-

Causality: The palladium catalyst is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the desired carbon-carbon bond. The use of an organozinc reagent is advantageous due to its functional group tolerance and relatively mild reaction conditions.

Step 2: Synthesis of 2-Cyclopropylpyridine N-oxide

The pyridine nitrogen must be activated for the subsequent cyanation step. This is typically achieved by oxidation to the corresponding N-oxide.

-

Protocol:

-

Dissolve 2-cyclopropylpyridine (1 equivalent) in dichloromethane (DCM).

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 2-cyclopropylpyridine N-oxide.

-

-

Causality: m-CPBA is a widely used and effective reagent for the oxidation of pyridines to their N-oxides. The reaction is generally clean and high-yielding.

Step 3: Synthesis of 2-Cyclopropyl-4-cyanopyridine

With the N-oxide in hand, the cyano group can be introduced at the 4-position.

-

Protocol:

-

To a solution of 2-cyclopropylpyridine N-oxide (1 equivalent) in acetonitrile, add triethylamine (3 equivalents).

-

Add trimethylsilyl cyanide (TMSCN) (1.5 equivalents) dropwise at room temperature.

-

Heat the mixture to reflux and monitor by TLC.

-

After completion, cool the reaction and quench with water.

-

Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to obtain 2-cyclopropyl-4-cyanopyridine.

-

-

Causality: The N-oxide activates the pyridine ring for nucleophilic attack. TMSCN serves as the cyanide source, and triethylamine acts as a base to facilitate the reaction.

Step 4: Synthesis of (2-Cyclopropylpyridin-4-yl)methanamine

The final step is the reduction of the nitrile to the primary amine. Two common and effective methods are presented.

-

Method A: Lithium Aluminum Hydride (LiAlH4) Reduction

-

To a suspension of LiAlH4 (2 equivalents) in anhydrous THF at 0 °C, add a solution of 2-cyclopropyl-4-cyanopyridine (1 equivalent) in THF dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for several hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate to yield the crude product, which can be purified by distillation or chromatography.

-

-

Method B: Catalytic Hydrogenation

-

Dissolve 2-cyclopropyl-4-cyanopyridine (1 equivalent) in methanol or ethanol saturated with ammonia.

-

Add a catalytic amount of Raney Nickel.

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) at room temperature.

-

Monitor the reaction by observing the cessation of hydrogen uptake.

-

Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the product.

-

-

Causality: LiAlH4 is a powerful reducing agent capable of converting nitriles to primary amines. The ammoniacal conditions in the catalytic hydrogenation help to suppress the formation of secondary amine byproducts.[4] Raney Nickel is a cost-effective and efficient catalyst for this transformation.[4]

Structure Elucidation

The confirmation of the structure of the synthesized (2-Cyclopropylpyridin-4-yl)methanamine requires a combination of spectroscopic techniques.

Caption: Workflow for the structural elucidation of (2-Cyclopropylpyridin-4-yl)methanamine.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected Data:

-

Electrospray Ionization (ESI-MS): A prominent ion at m/z 149.1073 [M+H]+ is expected, corresponding to the protonated molecule.[3]

-

High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass, which should be consistent with the molecular formula C9H12N2.

-

Table 2: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]+ | 149.10733 |

| [M+Na]+ | 171.08927 |

| [M-H]- | 147.09277 |

| [M]+ | 148.09950 |

Data sourced from PubChemLite predictions.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Expected Data:

-

N-H stretch: A broad absorption in the region of 3300-3500 cm-1, characteristic of a primary amine.

-

C-H stretch (aromatic): Absorptions above 3000 cm-1.

-

C-H stretch (aliphatic): Absorptions below 3000 cm-1, including those of the cyclopropyl and aminomethyl groups.

-

C=N and C=C stretch (pyridine ring): Absorptions in the 1400-1600 cm-1 region.

-

N-H bend: An absorption around 1600 cm-1.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the connectivity of atoms.

-

¹H NMR Spectroscopy (Predicted):

-

Pyridine Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C6 would likely be a doublet, the proton at C5 a doublet of doublets, and the proton at C3 a singlet or a narrow doublet.

-

Aminomethyl Protons (-CH2NH2): A singlet at approximately δ 3.8-4.0 ppm, integrating to 2H.

-

Amine Protons (-NH2): A broad singlet that can exchange with D2O, integrating to 2H. Its chemical shift will be concentration and solvent dependent.

-

Cyclopropyl Protons: A complex multiplet in the upfield region (δ 0.5-1.5 ppm), with distinct signals for the methine and methylene protons of the cyclopropyl ring.

-

-

¹³C NMR Spectroscopy (Predicted):

-

Pyridine Carbons: Five signals in the aromatic region (δ 120-160 ppm). The carbon bearing the cyclopropyl group (C2) and the carbon at C6 would be deshielded.

-

Aminomethyl Carbon (-CH2NH2): A signal around δ 45-50 ppm.

-

Cyclopropyl Carbons: Signals in the upfield region (δ 5-20 ppm).

-

Conclusion

This technical guide provides a comprehensive framework for the synthesis and structural elucidation of (2-Cyclopropylpyridin-4-yl)methanamine. The proposed multi-step synthesis is based on established and reliable chemical transformations. The detailed analytical workflow, incorporating mass spectrometry, IR spectroscopy, and NMR spectroscopy, provides a robust system for confirming the identity and purity of the target compound. This information should serve as a valuable resource for researchers and scientists engaged in the design and development of novel pyridine-based molecules for therapeutic applications.

References

-

PubMed. (2025). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. Retrieved from [Link]

-

PubMed Central. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Retrieved from [Link]

-

ResearchGate. (n.d.). General reaction for synthesis of pyridopyrimidine carbonitrile derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. Retrieved from [Link]

-

Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase- Controlled Co Nanoparticles Prepared by Hydrosilane-Assist. Retrieved from [Link]

-

AA Blocks. (n.d.). 1060806-23-6 | [1-(2-methylpyridin-4-yl)cyclopropyl]methanamine. Retrieved from [Link]

-

PubChemLite. (n.d.). (2-cyclopropylpyridin-4-yl)methanamine (C9H12N2). Retrieved from [Link]

-

CP Lab Safety. (n.d.). Cyclopropyl(pyridin-2-yl)methanamine, min 96%, 1 gram. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms. Retrieved from [Link]

Sources

- 1. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. CN103539736B - Method for synthesis of 2,3-cyclopentenopyridine from glycerin as raw material - Google Patents [patents.google.com]

- 4. 1270444-14-8|(2-Chloropyridin-4-yl)(cyclopropyl)methanamine|BLD Pharm [bldpharm.com]

Spectroscopic data for (2-Cyclopropylpyridin-4-yl)methanamine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (2-Cyclopropylpyridin-4-yl)methanamine

Introduction

(2-Cyclopropylpyridin-4-yl)methanamine is a substituted pyridine derivative featuring a cyclopropyl group at the 2-position and a methanamine group at the 4-position. As with many novel chemical entities in drug discovery and materials science, a thorough structural elucidation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to confirming the molecular structure and purity of this compound. This guide provides a detailed analysis of the expected spectroscopic data for (2-Cyclopropylpyridin-4-yl)methanamine, grounded in established principles and data from analogous structures. The methodologies outlined herein are designed to serve as a robust framework for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.[1][2][3][4]

The structural integrity of such molecules is the foundation of their function. Therefore, a multi-faceted spectroscopic approach is not just best practice but a necessary component of rigorous scientific investigation. This guide will delve into the predicted data from ¹H NMR, ¹³C NMR, IR, and MS, offering insights into the experimental choices and the logic behind spectral interpretation.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used for (2-Cyclopropylpyridin-4-yl)methanamine.

Caption: Molecular structure and atom numbering for (2-Cyclopropylpyridin-4-yl)methanamine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of (2-Cyclopropylpyridin-4-yl)methanamine in a solvent like CDCl₃ would exhibit distinct signals for the aromatic, methanamine, and cyclopropyl protons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H6 | ~8.4 | d | 1H |

| H5 | ~7.1 | d | 1H |

| H3 | ~6.9 | s | 1H |

| H10 (CH₂) | ~3.8 | s | 2H |

| H11 (NH₂) | ~1.6 | br s | 2H |

| H7 (CH) | ~2.0 | m | 1H |

| H8, H9 (CH₂) | ~1.0 | m | 2H |

| H8, H9 (CH₂) | ~0.7 | m | 2H |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (H3, H5, H6): The protons on the pyridine ring are expected to appear in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current.[5] H6, being adjacent to the electronegative nitrogen atom, is predicted to be the most deshielded. H3 and H5 will be upfield relative to H6. The substitution pattern dictates the observed coupling.

-

Methanamine Protons (H10, H11): The methylene protons (H10) adjacent to the pyridine ring and the nitrogen atom are expected to resonate around 3.8 ppm. The primary amine protons (H11) typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Its chemical shift can vary depending on concentration and solvent.

-

Cyclopropyl Protons (H7, H8, H9): The protons on the cyclopropyl ring are characteristically found in the upfield region (δ 0.2-2.0 ppm) due to the unique shielding effects of the strained ring system.[6][7][8] The methine proton (H7) will be the most downfield of this group. The diastereotopic methylene protons (H8 and H9) will exhibit complex splitting patterns due to both geminal and vicinal coupling.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of (2-Cyclopropylpyridin-4-yl)methanamine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: A standard proton experiment is run, typically with a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 16 or 32) are acquired to ensure a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum and enhance the signal.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~165 |

| C6 | ~149 |

| C4 | ~148 |

| C5 | ~121 |

| C3 | ~119 |

| C10 (CH₂) | ~45 |

| C7 (CH) | ~16 |

| C8, C9 (CH₂) | ~10 |

Interpretation of the ¹³C NMR Spectrum

-

Pyridine Carbons (C2-C6): The carbon atoms of the pyridine ring are expected in the aromatic region (δ 110-170 ppm). C2, being bonded to both the nitrogen and the cyclopropyl group, is predicted to be the most downfield.[9][10][11] The chemical shifts of C4 and C6 are also significantly influenced by the nitrogen atom.

-

Methanamine Carbon (C10): The methylene carbon of the methanamine group is expected to appear in the aliphatic region, around 45 ppm.

-

Cyclopropyl Carbons (C7, C8, C9): The carbons of the cyclopropyl ring are characteristically shifted upfield. The methine carbon (C7) will be more downfield than the methylene carbons (C8, C9).

Experimental Protocol for ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is typically required compared to ¹H NMR.

-

Instrument Setup: The experiment is run on a spectrometer equipped with a broadband probe.

-

Data Acquisition: A standard proton-decoupled ¹³C experiment (e.g., PENDANT or DEPT) is performed. A larger number of scans is necessary due to the lower sensitivity of the ¹³C nucleus.

-

Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3250 | N-H stretch (asymmetric and symmetric) | Primary Amine |

| 3100-3000 | C-H stretch | Aromatic & Cyclopropyl C-H |

| 2950-2850 | C-H stretch | Aliphatic C-H |

| 1650-1580 | N-H bend (scissoring) | Primary Amine |

| 1600-1450 | C=C and C=N stretch | Pyridine Ring |

| 1250-1020 | C-N stretch | Aliphatic Amine |

Interpretation of the IR Spectrum

-

N-H Vibrations: The presence of the primary amine group (-NH₂) is expected to give rise to two characteristic N-H stretching bands in the 3400-3250 cm⁻¹ region.[12][13][14][15] An N-H bending vibration should also be observable around 1650-1580 cm⁻¹.[14]

-

C-H Vibrations: Aromatic and cyclopropyl C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the methanamine group will appear just below 3000 cm⁻¹.

-

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will result in a series of absorptions in the 1600-1450 cm⁻¹ region.

-

C-N Vibration: The C-N stretching of the aliphatic amine is expected in the 1250-1020 cm⁻¹ range.[14]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr and pressing it into a transparent disk. Alternatively, for a liquid or dissolved solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

Instrument Setup: An FTIR spectrometer is used for the analysis.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the pure solvent/KBr) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₉H₁₂N₂

-

Exact Mass: 148.1000

-

Molecular Weight: 148.21

-

Predicted [M+H]⁺: 149.1073

Interpretation of the Mass Spectrum

In a typical electrospray ionization (ESI) mass spectrum, the most prominent peak would be the protonated molecule [M+H]⁺ at m/z 149.1073.[16]

The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide valuable structural information. Based on studies of similar benzylamines, a likely fragmentation pathway involves the loss of ammonia (NH₃).[17][18][19][20][21]

-

Loss of NH₃: The [M+H]⁺ ion could lose a molecule of ammonia (17 Da) to form a fragment ion at m/z 132.

-

Other Fragmentations: Further fragmentation of the pyridine or cyclopropyl ring could lead to other characteristic ions.

Caption: A simplified workflow for the mass spectrometric analysis and a plausible fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., formic acid) to promote protonation.

-

Instrument Setup: The analysis is performed on a mass spectrometer equipped with an ESI source.

-

Data Acquisition: The sample solution is infused into the ESI source. A full scan mass spectrum is acquired to determine the m/z of the molecular ion. For structural confirmation, a product ion scan (MS/MS) is performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Conclusion

The comprehensive spectroscopic characterization of (2-Cyclopropylpyridin-4-yl)methanamine through ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for structural confirmation. The predicted data, based on established chemical principles and analogous structures, offers a clear roadmap for what researchers should expect to observe. By following the detailed experimental protocols, scientists can confidently verify the identity and purity of this and other novel chemical entities, ensuring the integrity of their research and development endeavors.

References

-

Aubry, F., & Blaise, P. (2006). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 41(3), 333-345. [Link]

-

Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(10), 1399-1409. [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Stevens Institute of Technology. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

-

ResearchGate. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-708. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Adhikari, A. V., et al. (2015). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistryOpen, 4(6), 786-791. [Link]

-

El-Gohary, N. S., & Shaaban, M. R. (2020). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Polycyclic Aromatic Compounds, 42(5), 2167-2186. [Link]

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-477. [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (2006). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]

-

ResearchGate. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

-

Adhikari, A. V., et al. (2015). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistryOpen, 4(6), 786-91. [Link]

-

DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). 'H chemical shifts for cyclopropyl protons. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

-

DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

-

PubChem. (n.d.). (2-cyclopropylpyridin-4-yl)methanamine. Retrieved from [Link]

-

Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]A_Theoretical_Study)

Sources

- 1. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. testbook.com [testbook.com]

- 12. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 16. PubChemLite - (2-cyclopropylpyridin-4-yl)methanamine (C9H12N2) [pubchemlite.lcsb.uni.lu]

- 17. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchwith.stevens.edu [researchwith.stevens.edu]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Whitepaper: Unveiling the Therapeutic Potential of (2-Cyclopropylpyridin-4-yl)methanamine: A Proposed Research and Development Roadmap

An in-depth technical guide on the core.

Abstract

(2-Cyclopropylpyridin-4-yl)methanamine is a novel small molecule with a chemical architecture suggestive of significant, yet unexplored, biological activity. The confluence of a pyridine core, a strained cyclopropyl ring, and a primary aminomethyl group presents a unique pharmacological profile ripe for investigation. This guide outlines a comprehensive strategy for the systematic evaluation of this compound, from initial in silico profiling and target hypothesis to a multi-phased in vitro validation workflow. We present detailed experimental protocols and a logical framework designed to identify and characterize its biological targets, elucidate its mechanism of action, and ultimately assess its potential as a lead compound in drug discovery. This document serves as a technical roadmap for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel chemical entities.

Introduction and Rationale

The imperative in modern drug discovery is the identification of novel chemical matter that can be effectively translated into safe and efficacious therapies. (2-Cyclopropylpyridin-4-yl)methanamine emerges as a compound of interest due to its distinct structural motifs, which are prevalent in a wide array of approved therapeutic agents.

-

The Pyridine Scaffold: The pyridine ring is a bioisostere of a phenyl ring but with a nitrogen atom that can act as a hydrogen bond acceptor and can influence the molecule's pKa. This core is a cornerstone in medicinal chemistry, found in drugs targeting a vast range of receptors and enzymes.

-

The 4-Aminomethyl Group: This flexible side chain provides a primary amine, a critical functional group for forming salt bridges and hydrogen bonds with biological targets, often anchoring the ligand in the binding pocket.

-

The 2-Cyclopropyl Group: This small, rigid, and lipophilic group is particularly intriguing. It can serve to orient the molecule within a binding site, and its strained ring system can lead to unique interactions with target proteins. Furthermore, the cyclopropyl group is often introduced to block sites of metabolism, potentially improving the pharmacokinetic profile of a compound.

The combination of these features suggests that (2-Cyclopropylpyridin-4-yl)methanamine is a promising candidate for engaging with a variety of biological targets. However, to our knowledge, its specific biological activities have not been extensively reported in the public domain. Therefore, a structured and scientifically rigorous investigation is warranted. This whitepaper proposes a logical, multi-phase approach to systematically de-orphanize this compound.

Physicochemical Profile and Druglikeness Assessment

Prior to committing to extensive biological screening, an initial assessment of a compound's physicochemical properties is essential to predict its potential as a drug candidate. This in silico analysis helps to identify potential liabilities, such as poor solubility or membrane permeability, early in the development process.

We have calculated the key physicochemical properties of (2-Cyclopropylpyridin-4-yl)methanamine, summarized in Table 1. These properties were evaluated against Lipinski's Rule of Five, a widely used guideline for predicting oral bioavailability.

Table 1: Calculated Physicochemical Properties of (2-Cyclopropylpyridin-4-yl)methanamine

| Property | Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 148.21 g/mol | ≤ 500 | Yes |

| LogP (Octanol-Water Partition Coefficient) | 1.3 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 (from -NH₂) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (from pyridine N and -NH₂) | ≤ 10 | Yes |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | ≤ 140 Ų | Yes |

The data presented in Table 1 indicates that (2-Cyclopropylpyridin-4-yl)methanamine exhibits a favorable physicochemical profile. It fully complies with Lipinski's Rule of Five, suggesting a high probability of good membrane permeability and oral bioavailability. Its low molecular weight and TPSA classify it as a lead-like molecule, making it an excellent starting point for a drug discovery program.

Hypothesized Biological Targets

The structure of (2-Cyclopropylpyridin-4-yl)methanamine shares features with known ligands for several important classes of drug targets. Based on this structural analogy, we can formulate hypotheses about its potential biological activity.

-

G-Protein Coupled Receptors (GPCRs): The aromatic pyridine ring and the basic amine are common features in ligands for aminergic GPCRs, such as dopamine, serotonin, and histamine receptors. The cyclopropyl group could confer selectivity for a specific receptor subtype.

-

Monoamine Oxidase (MAO) Enzymes: Small molecules containing a primary amine and a cyclopropyl group are known inhibitors of MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters. The cyclopropylmethylamine moiety, in particular, is a known pharmacophore for irreversible MAO inhibitors.

-

Histamine H3 Receptor Antagonists/Inverse Agonists: Many potent H3 receptor antagonists feature a basic amine separated from an aromatic ring system. This class of drugs is being investigated for cognitive disorders and other CNS indications.

Given these possibilities, a logical first step is to screen the compound against a panel of these and other high-value targets.

Proposed Experimental Workflow for Target Identification

We propose a three-phase experimental plan to efficiently identify and validate the biological target(s) of (2-Cyclopropylpyridin-4-yl)methanamine. This workflow is designed to maximize information while conserving resources, moving from broad screening to focused mechanistic studies.

Caption: Proposed multi-phase workflow for target identification and validation.

Phase 1: High-Throughput Target Screening

The objective of this phase is to perform a broad, unbiased screen of the compound against a diverse panel of biologically relevant targets to identify initial "hits."

Protocol: Broad Target Screening (Example: GPCR Panel)

-

Compound Preparation:

-

Prepare a 10 mM stock solution of (2-Cyclopropylpyridin-4-yl)methanamine in 100% DMSO.

-

Perform serial dilutions in an appropriate assay buffer to create a range of concentrations for screening (e.g., a single high concentration of 10 µM).

-

-

Assay Plate Preparation:

-

Utilize 384-well microplates pre-coated with membranes from cells overexpressing the target GPCRs.

-

Add the diluted compound to the appropriate wells. Include wells for positive controls (known agonists/antagonists) and negative controls (vehicle only).

-

-

Radioligand Binding Assay:

-

Add a known radiolabeled ligand for the target receptor at a concentration near its Kd to all wells.

-

Incubate the plates for a specified time (e.g., 60 minutes) at room temperature to allow for competitive binding to reach equilibrium.

-

-

Signal Detection:

-

Terminate the binding reaction by rapid filtration over a glass fiber filter, washing away unbound radioligand.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition of radioligand binding for the test compound relative to the controls.

-

A statistically significant reduction in binding (e.g., >50% inhibition) identifies the compound as a "hit" for that specific target.

-

Phase 2: Hit Confirmation and Dose-Response Analysis

Any hits identified in Phase 1 must be rigorously validated to eliminate false positives and to quantify the compound's potency.

Protocol: IC50 Determination via Dose-Response Curve

-

Compound Preparation:

-

Using a freshly weighed sample of the compound, prepare a 10 mM stock in DMSO.

-

Create a 10-point, 3-fold serial dilution series in the assay buffer, starting from a high concentration (e.g., 100 µM).

-

-

Assay Execution:

-

Perform the same binding assay as described in Phase 1, but this time using the full dilution series of the compound.

-

-

Data Analysis:

-

For each concentration, calculate the percent inhibition.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism or equivalent software).

-

The IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding, is determined from this curve.

-

Phase 3: Mechanism of Action (MoA) Studies

Once a potent and selective hit has been validated, the next critical step is to understand how it interacts with its target. For an enzyme like Monoamine Oxidase, this would involve determining the mode of inhibition.

Protocol: Enzyme Inhibition Kinetics (Example: MAO-A)

-

Assay Setup:

-

Prepare reactions in a 96-well plate containing MAO-A enzyme, a suitable substrate (e.g., kynuramine), and various concentrations of (2-Cyclopropylpyridin-4-yl)methanamine.

-

Include a no-inhibitor control.

-

-

Kinetic Measurement:

-

Initiate the reaction by adding the substrate.

-

Measure the rate of product formation over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Plot the reaction velocity against the substrate concentration for each inhibitor concentration.

-

Generate a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[substrate]).

-

Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

-

Caption: Hypothetical mechanism of action via MAO inhibition.

Conclusion and Future Directions

(2-Cyclopropylpyridin-4-yl)methanamine represents a molecule of high interest for drug discovery programs. Its favorable in silico profile suggests it is a viable starting point for development. The proposed systematic workflow, beginning with broad screening and progressing through rigorous validation and mechanistic studies, provides a clear and efficient path to uncovering its therapeutic potential. Successful identification of a validated biological target would trigger a lead optimization phase, involving medicinal chemistry efforts to synthesize analogs to improve potency, selectivity, and pharmacokinetic properties. This structured approach ensures that research efforts are focused and data-driven, maximizing the probability of translating this promising molecule into a valuable therapeutic asset.

References

There are no direct publications on the biological activity of (2-Cyclopropylpyridin-4-yl)methanamine found in the initial search. The references below provide context for the methodologies and concepts discussed in this whitepaper.

-

Lipinski's Rule of Five: Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

-

High-Throughput Screening: Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., ... & Hertzberg, R. P. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188–195. [Link]

-

Enzyme Inhibition Kinetics: Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. [Link]

-

GPCR Radioligand Binding Assays: Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Journal of Pharmacology and Experimental Therapeutics, 266(2), 598-606. [Link]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of (2-Cyclopropylpyridin-4-yl)methanamine

Abstract

The emergence of novel chemical entities with unique structural motifs, such as (2-Cyclopropylpyridin-4-yl)methanamine, presents both an opportunity and a challenge in drug discovery. The presence of a cyclopropyl group fused to a pyridinyl core suggests a high degree of conformational rigidity and potential for novel interactions with biological targets. However, with no pre-existing biological data, a systematic and multi-faceted approach is required to uncover its mechanism of action. This guide provides a comprehensive, technically-focused framework for researchers, scientists, and drug development professionals to systematically investigate and characterize the pharmacological activity of (2-Cyclopropylpyridin-4-yl)methanamine. Eschewing a rigid template, this document is structured as a logical, field-proven workflow, guiding the reader from initial hypothesis generation through to detailed mechanistic validation. Each proposed step is grounded in scientific rationale, emphasizing self-validating protocols and citing authoritative sources to ensure scientific integrity.

Introduction: Structural Insights and Hypothesis Generation

The chemical structure of (2-Cyclopropylpyridin-4-yl)methanamine, with its distinct cyclopropyl and pyridinyl moieties, serves as the primary source for initial hypothesis generation. The cyclopropyl group is known to introduce conformational constraints and can participate in unique binding interactions, while the pyridine ring is a common feature in many biologically active compounds, often involved in hydrogen bonding and pi-stacking interactions.

Given these features, (2-Cyclopropylpyridin-4-yl)methanamine could potentially interact with a wide range of biological targets, including but not limited to:

-

G-protein coupled receptors (GPCRs): The rigid structure may favor binding to specific receptor subtypes.

-

Ion channels: The molecule's size and charge distribution could allow it to modulate channel activity.

-

Enzymes: The compound could act as an inhibitor or allosteric modulator of various enzymes, such as kinases or proteases.

-

Nuclear receptors: The lipophilic nature of the cyclopropyl group might facilitate entry into the nucleus and interaction with these receptors.

The initial phase of investigation will, therefore, focus on narrowing down these possibilities through a combination of computational and high-throughput experimental approaches.

Phase I: Target Identification and Deconvolution

The primary challenge with a novel compound is to identify its molecular target(s). This process, often termed target deconvolution, is essential for understanding its mechanism of action.[1][2] We recommend a parallel workflow employing both computational and experimental strategies.

In Silico Target Prediction

Computational methods offer a rapid and cost-effective means to generate initial hypotheses about a compound's biological targets.[3][4][5] These approaches can be broadly categorized as ligand-based and structure-based.

-

Ligand-Based Methods: These techniques compare the physicochemical properties and structure of (2-Cyclopropylpyridin-4-yl)methanamine to databases of compounds with known biological activities.[6] Tools like Similarity Ensemble Approach (SEA) and machine learning models can predict potential targets based on chemical similarity.[7][8]

-

Structure-Based Methods: If the three-dimensional structures of potential target proteins are known, molecular docking simulations can be performed to predict the binding affinity and mode of interaction of (2-Cyclopropylpyridin-4-yl)methanamine.[9] This can provide insights into the feasibility of a predicted interaction.

The results from these in silico analyses should be treated as a preliminary, prioritized list of potential targets for experimental validation.

Experimental Target Identification

Experimental approaches provide direct evidence of a compound's biological effects and its interacting partners.

Phenotypic screening is a powerful, unbiased approach that identifies compounds based on their ability to alter a cell's or organism's observable characteristics.[10][11] This method is particularly useful when the molecular underpinnings of a desired therapeutic effect are not fully understood.[12]

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

-

Cell Line Selection: Choose a panel of human cell lines representing diverse tissue types (e.g., neuronal, epithelial, immune cells).

-

Compound Treatment: Treat the cells with a range of concentrations of (2-Cyclopropylpyridin-4-yl)methanamine.

-

Staining: After a defined incubation period, fix and stain the cells with a cocktail of fluorescent dyes that label various subcellular compartments (e.g., nucleus, mitochondria, cytoskeleton).

-

Image Acquisition: Acquire images using a high-content imaging system.

-

Data Analysis: Utilize image analysis software to quantify a multitude of phenotypic parameters, such as cell morphology, viability, and protein localization.

-

Hit Identification: Identify statistically significant changes in cellular phenotypes induced by the compound.

The resulting phenotypic profile can be compared to databases of profiles from compounds with known mechanisms of action to infer potential targets and pathways.

Affinity-based methods aim to directly isolate the protein targets that physically bind to the small molecule.[13][14][15]

Experimental Protocol: Affinity Chromatography Coupled with Mass Spectrometry

-

Compound Immobilization: Synthesize an analog of (2-Cyclopropylpyridin-4-yl)methanamine with a linker arm for covalent attachment to a solid support (e.g., agarose beads) without disrupting its binding activity.

-

Cell Lysate Preparation: Prepare a protein extract from a relevant cell line or tissue.

-

Affinity Pull-Down: Incubate the immobilized compound with the cell lysate to allow for the formation of compound-protein complexes.

-

Washing and Elution: Wash away non-specifically bound proteins and then elute the specifically bound proteins.

-

Protein Identification: Identify the eluted proteins using mass spectrometry.[16]

A complementary approach is the Drug Affinity Responsive Target Stability (DARTS) method, which identifies target proteins based on their increased resistance to proteolysis upon ligand binding.[17]

Caption: Workflow for Target Identification of (2-Cyclopropylpyridin-4-yl)methanamine.

Phase II: Biophysical and Biochemical Characterization

Once a putative target has been identified, the next critical step is to validate and characterize the interaction using biophysical and biochemical assays.

Binding Affinity and Kinetics

Several techniques can be employed to quantify the binding affinity (KD) and kinetics (kon, koff) of the compound-target interaction.

| Technique | Principle | Information Provided |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | KD, stoichiometry, enthalpy, entropy |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized target. | KD, kon, koff |

| Microscale Thermophoresis (MST) | Measures the movement of molecules in a temperature gradient, which changes upon binding. | KD |

| Thermal Shift Assay (TSA) | Monitors the change in protein melting temperature upon ligand binding. | Ligand binding |

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Target Immobilization: Covalently attach the purified target protein to the surface of an SPR sensor chip.

-

Compound Injection: Flow a series of concentrations of (2-Cyclopropylpyridin-4-yl)methanamine over the sensor surface.

-

Data Acquisition: Monitor the change in the SPR signal over time to obtain association and dissociation curves.

-

Data Analysis: Fit the data to a suitable binding model to determine KD, kon, and koff.

Functional Assays

Functional assays are essential to determine whether the binding of the compound to its target results in a biological effect (e.g., inhibition or activation). The specific assay will depend on the nature of the target protein.

-

For Enzymes: Measure the effect of the compound on the enzyme's catalytic activity using a substrate-based assay.

-

For Receptors: Use a reporter gene assay or measure changes in downstream signaling molecules (e.g., cAMP, Ca2+) to assess receptor activation or antagonism.

-

For Ion Channels: Employ patch-clamp electrophysiology to measure the effect of the compound on ion flow.

Phase III: Cellular and In Vivo Mechanistic Studies

With a validated target and a defined biochemical effect, the investigation moves to understanding the compound's mechanism of action in a more complex biological context.

Cellular Pathway Analysis

Cell-based assays are used to confirm that the compound engages its target in a cellular environment and to elucidate the downstream signaling pathways that are affected.

Experimental Protocol: Western Blotting for Signaling Pathway Analysis

-

Cell Treatment: Treat cells with (2-Cyclopropylpyridin-4-yl)methanamine at various concentrations and time points.

-

Protein Extraction: Lyse the cells and prepare protein extracts.

-

SDS-PAGE and Western Blotting: Separate the proteins by size and transfer them to a membrane.

-

Immunodetection: Probe the membrane with antibodies specific for the target protein and key downstream signaling molecules (both total and phosphorylated forms).

-

Quantification: Quantify the changes in protein levels and phosphorylation states to map the affected signaling pathway.

Caption: Hypothetical Signaling Pathway of (2-Cyclopropylpyridin-4-yl)methanamine.

In Vivo Target Engagement and Efficacy

The final stage of mechanistic investigation involves demonstrating that the compound engages its target in a living organism and that this engagement leads to a therapeutic effect.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These studies correlate the concentration of the compound in the body over time with its biological effect, providing evidence of target engagement in vivo.

-

Animal Models of Disease: If a relevant disease model exists, the efficacy of (2-Cyclopropylpyridin-4-yl)methanamine can be tested. This provides the ultimate validation of its mechanism of action and therapeutic potential.

Conclusion and Future Directions

The systematic approach outlined in this guide provides a robust framework for elucidating the mechanism of action of a novel chemical entity like (2-Cyclopropylpyridin-4-yl)methanamine. By integrating computational, biophysical, biochemical, and cellular approaches, researchers can confidently identify the molecular target(s), characterize the nature of the interaction, and understand the downstream biological consequences. The insights gained from these studies will be instrumental in guiding the future development of this compound as a potential therapeutic agent.

References

-

ScienceDirect. (n.d.). Identifying novel drug targets with computational precision. Retrieved from [Link]

-

Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]

-

Li, Y. Y., An, J., & Jones, S. J. M. (2011). A Computational Approach to Finding Novel Targets for Existing Drugs. PLoS Computational Biology, 7(9), e1002139. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Natural Bioactive Compound Target Identification. Retrieved from [Link]

-

Wang, L., Ma, C., Wipf, P., Liu, H., Su, W., & Xie, X. Q. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal, 15(2), 395-406. Retrieved from [Link]

-

Lee, H., & Lee, J. W. (2013). Target deconvolution techniques in modern phenotypic profiling. Journal of Biological Chemistry, 288(25), 18331-18337. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. Retrieved from [Link]

-

Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Retrieved from [Link]

-

Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. Retrieved from [Link]

-

MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved from [Link]

-

PubMed Central. (2013, January 18). Target deconvolution techniques in modern phenotypic profiling. Retrieved from [Link]

-

NIH. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

-

PubMed Central. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Target Deconvolution. Retrieved from [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

-

MDPI. (n.d.). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Retrieved from [Link]

-

ResearchGate. (n.d.). Identifying novel drug targets with computational precision. Retrieved from [Link]

-

PNAS. (2009, March 24). Identifying the proteins to which small-molecule probes and drugs bind in cells. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenotypic screening. Retrieved from [Link]

-

MDPI. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Retrieved from [Link]

-

ACS Chemical Biology. (n.d.). Identification of Direct Protein Targets of Small Molecules. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. Retrieved from [Link]

-

Drug Target Review. (2019, June 5). Phenotypic profiling in drug discovery. Retrieved from [Link]

-

PubMed Central. (n.d.). Phenotypic Approach to Drug Discovery. Retrieved from [Link]

-

PubMed. (2021, March 18). The future of phenotypic drug discovery. Retrieved from [Link]

Sources

- 1. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target deconvolution techniques in modern phenotypic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 6. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. technologynetworks.com [technologynetworks.com]

- 11. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 12. drugtargetreview.com [drugtargetreview.com]

- 13. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]

- 14. technologynetworks.com [technologynetworks.com]

- 15. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Synthesis of Novel (2-Cyclopropylpyridin-4-yl)methanamine Derivatives

Foreword: The Strategic Value of the (2-Cyclopropylpyridin-4-yl)methanamine Scaffold in Modern Drug Discovery

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that offer enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. The (2-Cyclopropylpyridin-4-yl)methanamine core has emerged as a structure of significant interest. This guide provides an in-depth exploration of the synthesis of this valuable scaffold and its derivatives, grounded in scientific principles and practical laboratory insights.

The pyridine ring is a ubiquitous heterocycle in FDA-approved drugs, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The strategic incorporation of a cyclopropyl group is a well-established tactic in medicinal chemistry to improve metabolic stability, reduce off-target effects, and enhance potency by acting as a rigid bioisostere for other functional groups.[3][4] The aminomethyl side chain provides a crucial vector for further functionalization, allowing for the exploration of a wide chemical space to optimize drug-target interactions. This combination of features makes (2-Cyclopropylpyridin-4-yl)methanamine derivatives promising candidates for a range of therapeutic areas, including but not limited to oncology, neurodegenerative diseases, and infectious agents.[5][6][7]

This technical guide is structured to provide not just a series of protocols, but a deeper understanding of the chemical logic that underpins the synthetic strategies. We will delve into the "why" behind the "how," offering insights that will empower researchers to not only replicate these methods but also to adapt and innovate upon them.

Strategic Synthesis of (2-Cyclopropylpyridin-4-yl)methanamine: A Multi-Step Approach

The synthesis of the target scaffold can be logically dissected into three key stages:

-

Formation of a Suitable Pyridine Precursor: Establishing the core pyridine ring with appropriate functional handles for subsequent modifications.

-

Installation of the Cyclopropyl Moiety: Introducing the cyclopropyl group at the C2 position of the pyridine ring.

-

Elaboration of the C4-Aminomethyl Side Chain: Conversion of a nitrile or other functional group at the C4 position to the desired methanamine.

The following sections will provide detailed experimental protocols for a rational and efficient synthetic route, as illustrated in the workflow diagram below.

Caption: A streamlined synthetic workflow for (2-Cyclopropylpyridin-4-yl)methanamine.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-4-cyanopyridine

A common and efficient strategy commences with the readily available 4-cyanopyridine. The synthesis of the crucial intermediate, 2-chloro-4-cyanopyridine, is a two-step process involving N-oxidation followed by chlorination.

Step 1.1: N-Oxidation of 4-Cyanopyridine

The initial N-oxidation of the pyridine ring is a critical activation step. It increases the electron density of the ring, making it more susceptible to subsequent nucleophilic substitution, and also directs the regioselectivity of the chlorination to the C2 position.

-

Protocol:

-

To a solution of 4-cyanopyridine (1.0 eq) in a suitable solvent such as glacial acetic acid, add hydrogen peroxide (30% aqueous solution, 2.0-3.0 eq) portion-wise.

-

Heat the reaction mixture at 70-80 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-